Washout Kinetics vs. Cangrelor
In PC12 cell assays measuring voltage-activated Ca2+ current inhibition by ADP, the functional reversibility of 2-MeSAMP is dramatically faster than that of the comparator AR-C69931MX (cangrelor). ADP-mediated inhibition of Ca2+ currents was fully reinstated less than 15 seconds after removal of 2-MeSAMP, whereas functional recovery after AR-C69931MX washout required approximately 2 minutes [1]. This 8-fold difference in receptor residency time directly impacts experimental protocols requiring acute, titratable P2Y12 blockade. The Schild plot analysis from the same study yielded a pKB value of 5.4 for 2-MeSAMP versus 8.7 for AR-C69931MX, corresponding to a ~2000-fold difference in antagonist potency at P2Y12 receptors regulating neuronal Ca2+ channels [2]. The rapid washout kinetics make 2-MeSAMP uniquely suited for pulse-chase experimental designs, whereas cangrelor's slower dissociation is more appropriate for sustained blockade applications.
| Evidence Dimension | Functional recovery time after antagonist washout (Ca2+ current reinhibition by ADP) |
|---|---|
| Target Compound Data | Less than 15 seconds to full recovery after washout |
| Comparator Or Baseline | AR-C69931MX (cangrelor): ~2 minutes to full recovery after washout |
| Quantified Difference | 8-fold faster recovery (15 seconds vs. 120 seconds) |
| Conditions | PC12 cells; ADP-induced inhibition of voltage-activated Ca2+ currents; washout assay |
Why This Matters
Rapid reversibility dictates the temporal resolution of P2Y12 blockade experiments, making 2-MeSAMP the preferred tool for pulse-chase studies or protocols where washable, acute inhibition is required.
- [1] Lechner SG, et al. Attenuation of the P2Y receptor-mediated control of neuronal Ca2+ channels in PC12 cells by antithrombotic drugs. Br J Pharmacol. 2003;138(2):343-350. doi:10.1038/sj.bjp.0705037 View Source
- [2] Lechner SG, et al. Attenuation of the P2Y receptor-mediated control of neuronal Ca2+ channels in PC12 cells by antithrombotic drugs. Br J Pharmacol. 2003;138(2):343-350. doi:10.1038/sj.bjp.0705037 View Source
